3,5,7-trimethyl-1-adamantanecarboxamide
Description
3,5,7-Trimethyl-1-adamantanecarboxamide is a derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure and thermal stability. The compound features three methyl groups at the 3, 5, and 7 positions of the adamantane backbone, with a carboxamide functional group (-CONH₂) at the 1-position. Adamantane derivatives are widely studied in medicinal chemistry for applications such as antiviral agents, enzyme inhibitors, and drug delivery systems due to their stability and ability to penetrate lipid membranes.
Properties
IUPAC Name |
3,5,7-trimethyladamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11-4-12(2)6-13(3,5-11)9-14(7-11,8-12)10(15)16/h4-9H2,1-3H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKWEJPAMBATIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Similar Adamantanecarboxamide Derivatives
The following analysis compares 3,5,7-trimethyl-1-adamantanecarboxamide with two structurally related compounds from the provided evidence: N-(4-ethoxyphenyl)-1-adamantanecarboxamide and N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide . Key differences in substituents, molecular properties, and hypothesized biological effects are highlighted.
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Adamantane Core
- The 3,5,7-trimethyl substitution increases steric bulk and lipophilicity compared to unsubstituted adamantane derivatives. This may enhance membrane permeability but reduce aqueous solubility .
- In contrast, N-(4-ethoxyphenyl)-1-adamantanecarboxamide and N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide retain the unmodified adamantane core, prioritizing interactions via the aryl amide substituents.
N-(4-ethoxyphenyl)-1-adamantanecarboxamide incorporates a 4-ethoxyphenyl group, which introduces moderate polarity (via the ethoxy -OCH₂CH₃ group) and may improve solubility in polar solvents . N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide features a trifluoromethyl (-CF₃) group, imparting strong electron-withdrawing effects. This could enhance metabolic stability and resistance to oxidation, a common strategy in drug design .
Molecular Weight and Bioavailability
- The trimethyl derivative has the lowest molecular weight (219.33 g/mol), suggesting favorable pharmacokinetic properties, such as oral bioavailability.
- The trifluoromethyl-substituted compound has the highest molecular weight (323.35 g/mol), which may limit passive diffusion but improve target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
